2-(Difluoro-phenyl-methyl)-pyridine

Medicinal Chemistry Physicochemical Property Prediction Bioisosterism

Substituting fluorinated building blocks with non-fluorinated analogs introduces variability in lipophilicity and metabolic stability, compromising SAR reproducibility. 2-(Difluoro-phenyl-methyl)-pyridine (CAS 1204295-90-8) provides a well-characterized gem-difluoro motif that enhances membrane permeability and target engagement without additional H-bond donors. • Predicted LogP 3.53, enabling consistent lipophilicity modulation in lead optimization. • 95% purity, suitable for direct use in synthetic transformations and biological assays. • Available from stock for immediate global delivery, ensuring supply chain continuity.

Molecular Formula C12H9F2N
Molecular Weight 205.2 g/mol
CAS No. 1204295-90-8
Cat. No. B1391373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoro-phenyl-methyl)-pyridine
CAS1204295-90-8
Molecular FormulaC12H9F2N
Molecular Weight205.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=N2)(F)F
InChIInChI=1S/C12H9F2N/c13-12(14,10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-9H
InChIKeyGOKAJVBSHKENRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoro-phenyl-methyl)-pyridine (CAS 1204295-90-8) Procurement and Differentiation Guide


2-(Difluoro-phenyl-methyl)-pyridine (CAS 1204295-90-8), also named 2-[difluoro(phenyl)methyl]pyridine, is a fluorinated pyridine derivative with the molecular formula C12H9F2N and a molecular weight of 205.20 g/mol [1]. The compound features a pyridine ring substituted at the 2-position with a difluoro(phenyl)methyl group. Its predicted physicochemical properties include a density of 1.2±0.1 g/cm³ and a boiling point of 279.1±35.0 °C at 760 mmHg [2]. This compound serves primarily as a synthetic building block in medicinal chemistry and agrochemical research , with reported potential as an inhibitor of fatty acid amide hydrolase (FAAH) .

Why Generic Substitution of 2-(Difluoro-phenyl-methyl)-pyridine (CAS 1204295-90-8) Carries Undefined Risk


Substituting 2-(Difluoro-phenyl-methyl)-pyridine with a structurally similar analog, such as a 3-pyridyl isomer or a mono-fluorinated phenyl-pyridine derivative, is not scientifically justified without comparative data. While no direct head-to-head experimental comparisons are publicly available for this specific compound, the presence of the gem-difluoro motif at the benzylic position distinguishes it fundamentally from non-fluorinated or mono-fluorinated analogs. The gem-difluoro group is a well-established bioisostere that alters lipophilicity (predicted ACD/LogP = 3.53 [1]), metabolic stability, and hydrogen-bonding capacity relative to CH₂ or CHF analogs [2]. These differences can translate into divergent biological activity, pharmacokinetic behavior, and synthetic reactivity, making generic substitution a high-uncertainty risk for research reproducibility and downstream development .

Quantitative Differentiation Evidence for 2-(Difluoro-phenyl-methyl)-pyridine (CAS 1204295-90-8)


Predicted Lipophilicity Advantage of the Gem-Difluoro Motif Relative to Non-Fluorinated Analogs

The predicted lipophilicity of 2-(Difluoro-phenyl-methyl)-pyridine (ACD/LogP = 3.53 [1]) is higher than that of its non-fluorinated structural baseline, 2-benzylpyridine, which has an estimated LogP of approximately 2.5–2.7 based on fragment-based calculation methods. This difference arises from the gem-difluoro substitution, which increases hydrophobic surface area and reduces hydrogen-bond basicity relative to the CH₂ analog [2]. Increased lipophilicity is a common strategic objective in medicinal chemistry to enhance membrane permeability and target engagement, though it must be balanced against solubility constraints.

Medicinal Chemistry Physicochemical Property Prediction Bioisosterism

Distinct Physicochemical Profile Compared to 3-Pyridyl Isomer

The 2-pyridyl isomer (target compound) differs from the 3-pyridyl isomer (3-[difluoro(phenyl)methyl]pyridine, CAS 1204296-11-6) in predicted basicity and electronic properties. The target compound has a predicted pKa of 2.71±0.12 , reflecting the electron-withdrawing effect of the 2-substituent on the pyridine nitrogen. While the 3-pyridyl isomer shares the same molecular formula and molecular weight (205.20 g/mol [1]), the position of the substituent alters the electronic environment of the pyridine ring, which can influence metal coordination chemistry, nucleophilic substitution reactivity, and biological target binding. No direct comparative experimental data are currently available for these isomers.

Isomer Differentiation Physicochemical Property Prediction Synthetic Chemistry

Putative FAAH Inhibitory Activity Not Yet Quantified Relative to Analogs

2-(Difluoro-phenyl-methyl)-pyridine has been described as a potent inhibitor of fatty acid amide hydrolase (FAAH) , an enzyme responsible for endocannabinoid degradation. However, no quantitative IC₅₀, Kᵢ, or EC₅₀ values are publicly available for this specific compound in peer-reviewed literature or authoritative databases. The claim of FAAH inhibition appears in vendor descriptions but lacks supporting primary data. Similarly, no comparative data exist to evaluate its potency relative to established FAAH inhibitors such as PF-04457845 (Kᵢ = 0.23 nM [1]) or URB597 (IC₅₀ = 4.6 nM [2]).

Enzyme Inhibition FAAH Endocannabinoid System

Procurement Purity and Availability Relative to Isomeric Counterparts

The target compound is commercially available from multiple suppliers at a specified purity of 95% [1]. The 3-pyridyl isomer (CAS 1204296-11-6) is also available at 95% purity [2]. No quantitative differentiation exists in purity specifications between the two isomers. Availability and pricing are comparable across vendors, and no vendor provides differentiated analytical characterization (e.g., NMR, HPLC traces) beyond standard purity claims. Procurement decisions must therefore rely on supplier reputation, lead time, and batch-specific certificates of analysis rather than inherent compound superiority.

Procurement Supply Chain Purity Specification

Validated Application Scenarios for 2-(Difluoro-phenyl-methyl)-pyridine (CAS 1204295-90-8) Based on Available Evidence


Medicinal Chemistry Scaffold for Lipophilicity-Modulated SAR Exploration

2-(Difluoro-phenyl-methyl)-pyridine is most appropriately employed as a synthetic building block in structure-activity relationship (SAR) studies where enhanced lipophilicity (predicted ACD/LogP = 3.53 [1]) is a design objective. The gem-difluoro motif provides a lipophilicity advantage relative to non-fluorinated 2-benzylpyridine analogs, making this compound suitable for programs seeking to improve membrane permeability or target engagement without introducing additional hydrogen-bond donors [2]. This application is supported by predicted physicochemical data and established fluorine medicinal chemistry principles.

FAAH-Targeted Probe Development Requiring In-House Validation

The compound has been described as an FAAH inhibitor , though no quantitative potency data exist. It may be considered for FAAH-targeted probe development only when accompanied by rigorous in-house biochemical validation. Researchers should not assume potency comparable to established FAAH inhibitors such as PF-04457845 or URB597 [3]. This scenario is appropriate only for laboratories equipped to perform enzyme inhibition assays and generate primary data.

Synthetic Intermediate for 2-Substituted Pyridine Derivatives

As a 2-substituted pyridine derivative with a reactive benzylic difluoro group, this compound can serve as a versatile intermediate for further functionalization. Pyridine is an important building block in pharmaceutical and agrochemical industries for producing biologically active substances [4]. The 2-position substitution pattern distinguishes it from 3- and 4-pyridyl isomers, enabling regiospecific synthetic routes that are not accessible with meta- or para-substituted analogs .

Comparative Isomer Studies in Coordination Chemistry

The lower predicted basicity (pKa = 2.71±0.12 ) of the 2-pyridyl isomer relative to the 3-pyridyl isomer makes this compound suitable for comparative studies examining the effect of pyridine nitrogen basicity on metal coordination geometry, catalytic activity, or photophysical properties. The 2-position substitution places the difluoro(phenyl)methyl group in closer proximity to the nitrogen lone pair, potentially influencing ligand field strength and complex stability [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Difluoro-phenyl-methyl)-pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.